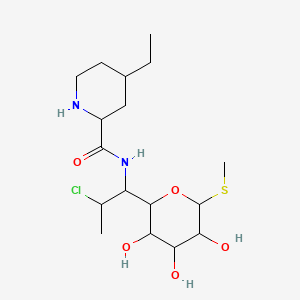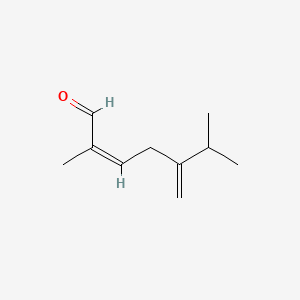![molecular formula C24H26FN5O2 B1237405 [(18)F]p-MPPF](/img/structure/B1237405.png)
[(18)F]p-MPPF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-[18F]MPPF involves the fluorination of a precursor compound. The traditional method includes the use of an oil bath for heating, but microwave heating has also been explored as an alternative. The reaction typically involves the use of a nucleophilic substitution reaction where the precursor is reacted with a fluorine-18 source .
Industrial Production Methods: Industrial production of p-[18F]MPPF follows similar synthetic routes but is scaled up to meet the demand for clinical and research applications. The process involves stringent quality control measures to ensure the purity and specific activity of the radioligand .
Analyse Des Réactions Chimiques
Types of Reactions: p-[18F]MPPF primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions:
Reagents: Fluorine-18 source, precursor compound (p-MPPNO2)
Conditions: Heating (oil bath or microwave), appropriate solvents (e.g., acetonitrile), and catalysts if necessary.
Major Products: The major product of the reaction is p-[18F]MPPF, with minor radioactive by-products that are separated using high-pressure liquid chromatography (HPLC) .
Applications De Recherche Scientifique
p-[18F]MPPF is extensively used in scientific research, particularly in the field of neuroimaging. Its primary application is in PET imaging to study the distribution and density of serotonin 5-HT1A receptors in the brain. This has implications in understanding various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia .
Mécanisme D'action
p-[18F]MPPF binds selectively to the serotonin 5-HT1A receptors, which are involved in regulating mood, anxiety, and other cognitive functions. By binding to these receptors, p-[18F]MPPF allows for the visualization and quantification of receptor distribution in the brain using PET imaging .
Comparaison Avec Des Composés Similaires
[3H]8-OH-DPAT: A tritiated compound used for similar purposes but with different binding properties and imaging capabilities.
Uniqueness: p-[18F]MPPF is unique in its high selectivity and affinity for the serotonin 5-HT1A receptors, making it a preferred choice for studies focusing on the serotonergic system .
Propriétés
Formule moléculaire |
C24H26FN5O2 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
4-(18F)fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C24H26FN5O2/c1-32-22-6-3-2-5-21(22)29-16-13-28(14-17-29)15-18-30(24-26-11-4-12-27-24)23(31)19-7-9-20(25)10-8-19/h2-12H,13-18H2,1H3/i25-1 |
Clé InChI |
ADELHWYAKAZUCR-FNNGWQQSSA-N |
SMILES isomérique |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)[18F] |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Synonymes |
4-fluoro-N-(2-(1-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide p-(18F)MPPF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


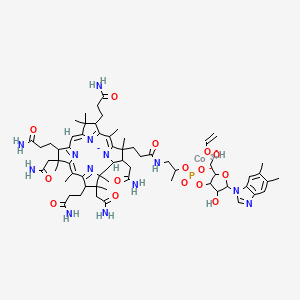
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)
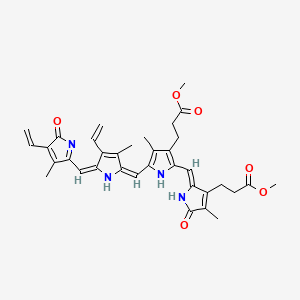
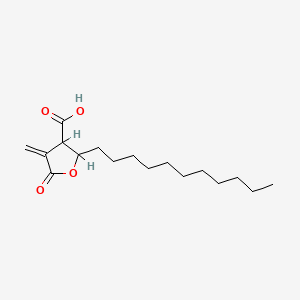

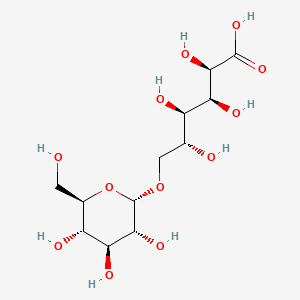
![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)
![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide](/img/structure/B1237335.png)
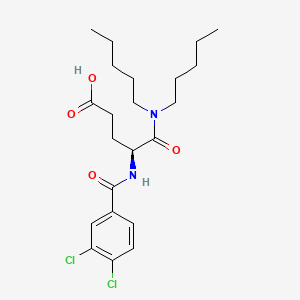
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
![3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol](/img/structure/B1237338.png)

